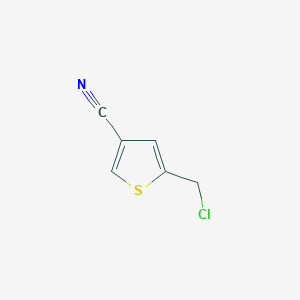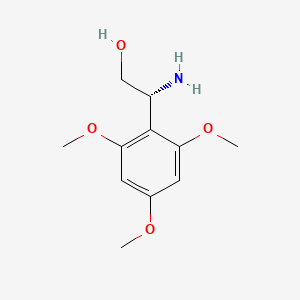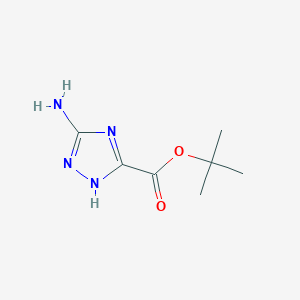
4-(1,3-Thiazol-5-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Thiazol-5-yl)butan-2-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazol-5-yl)butan-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base. For instance, the reaction between 2,4-dihalogen-5-formylthiazole and a suitable methylene active compound can yield the desired product . The reaction conditions often include heating to 100-110°C in the presence of a catalyst such as SiCl4 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free conditions and the use of environmentally friendly catalysts are also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Thiazol-5-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
4-(1,3-Thiazol-5-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of materials with specific properties, such as sensors and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Thiazol-5-yl)butan-2-one involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and target. In some cases, it may inhibit enzyme activity or disrupt cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(1,3-Thiazol-5-yl)but-3-en-2-one: This compound has a similar structure but with a double bond in the butanone chain.
2,4-Disubstituted thiazoles: These compounds have substitutions at the 2 and 4 positions of the thiazole ring and exhibit diverse biological activities.
Uniqueness
4-(1,3-Thiazol-5-yl)butan-2-one is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C7H9NOS |
|---|---|
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
4-(1,3-thiazol-5-yl)butan-2-one |
InChI |
InChI=1S/C7H9NOS/c1-6(9)2-3-7-4-8-5-10-7/h4-5H,2-3H2,1H3 |
Clave InChI |
QPJCZIOXXLLPIR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1=CN=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride](/img/structure/B13558937.png)


![2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13558976.png)
![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B13558978.png)
![2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers](/img/structure/B13558982.png)





![2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride](/img/structure/B13559003.png)
![5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid](/img/structure/B13559007.png)
![1-[1-(3-Fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559011.png)
